molecular formula C20H35NO4S B15346808 Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- CAS No. 67990-09-4

Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-

Cat. No.: B15346808
CAS No.: 67990-09-4
M. Wt: 385.6 g/mol
InChI Key: MFFSQRHEURWEHI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-: is a chemical compound characterized by a benzene ring substituted with a sulfonic acid group, an amino group at the 3-position, and a tetradecyloxy group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzenesulfonic acid as the core structure.

  • Alkoxylation: The tetradecyloxy group at the 4-position is introduced through a reaction with tetradecyl alcohol under specific conditions.

Industrial Production Methods: Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups, leading to different chemical properties.

  • Substitution: Substitution reactions at the benzene ring can introduce new functional groups, altering the compound's reactivity and applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Typical reducing agents are hydrogen gas and metal hydrides.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzenesulfonic acid derivatives, sulfones, and sulfoxides.

  • Reduction: Amines and amides.

  • Substitution: Halogenated benzenes and nitrobenzenes.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonic acid group can engage in hydrogen bonding, while the amino group can participate in various biochemical interactions. The tetradecyloxy group enhances the compound's lipophilicity, affecting its solubility and cellular uptake.

Comparison with Similar Compounds

  • Benzenesulfonic acid, 3-amino-4-methoxy-

  • Benzenesulfonic acid, 4-(dodecyloxy)-

  • Benzenesulfonic acid, 3-nitro-4-(tetradecyloxy)-

Uniqueness: The presence of the tetradecyloxy group distinguishes this compound from others, providing unique chemical and physical properties that can be leveraged in various applications.

Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.

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Properties

CAS No.

67990-09-4

Molecular Formula

C20H35NO4S

Molecular Weight

385.6 g/mol

IUPAC Name

3-amino-4-tetradecoxybenzenesulfonic acid

InChI

InChI=1S/C20H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-20-15-14-18(17-19(20)21)26(22,23)24/h14-15,17H,2-13,16,21H2,1H3,(H,22,23,24)

InChI Key

MFFSQRHEURWEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

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